molecular formula C24H19N3O B2598029 3-(4-methoxyphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901247-55-0

3-(4-methoxyphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2598029
CAS No.: 901247-55-0
M. Wt: 365.436
InChI Key: JOXMCZVHKRPLSM-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a synthetic organic compound belonging to the pyrazoloquinoline family, a class of nitrogen-containing heterocyclic scaffolds of significant interest in medicinal chemistry and drug discovery . Derivatives of pyrazolo[4,3-c]quinoline have recently received much attention for their potent anti-inflammatory activities . Research indicates that specific analogs within this chemical class function by significantly inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophages . The mechanism of action is associated with the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression, which are key mediators in the inflammatory response . Structure-activity relationship (SAR) studies suggest that substitutions on the phenyl ring, such as the 4-methoxyphenyl group in this compound, can be a critical determinant for biological activity . Beyond inflammation, the quinoline and fused quinazoline nuclei are recognized for a diverse range of pharmacological effects, including anticancer, antimicrobial, and antiviral properties, making them a privileged scaffold for developing new therapeutic agents . This compound is provided for research purposes to further investigate these potential applications and mechanisms. This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-(4-methoxyphenyl)-8-methyl-1-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O/c1-16-8-13-22-20(14-16)24-21(15-25-22)23(17-9-11-19(28-2)12-10-17)26-27(24)18-6-4-3-5-7-18/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXMCZVHKRPLSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of quinoline hydrazide with appropriate substituted benzaldehydes under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid in a solvent like ethanol .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free conditions or the use of recyclable catalysts, can also be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-methoxyphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Pyrazolo[4,3-c]quinolines exhibit varied biological activities depending on substituents at positions 1, 3, 5, and 7. Below is a comparative analysis of key derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Activities Reference
Target Compound 3-(4-Methoxyphenyl), 8-methyl, 1-phenyl C24H20N3O 366.44 g/mol Hypothesized anti-inflammatory activity
8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline () 8-ethoxy, 3-(4-fluorophenyl) C18H14FN3O 307.33 g/mol Higher polarity due to ethoxy group; fluorophenyl may enhance metabolic stability
5-[(2-Fluorophenyl)methyl]-3-(4-methoxyphenyl)-8-methylpyrazolo[4,3-c]quinoline () 5-(2-fluorobenzyl), 3-(4-methoxyphenyl), 8-methyl C26H21FN3O 410.47 g/mol Fluorobenzyl group may improve CNS penetration; structural similarity to target compound
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i, ) 3-amino, 4-(4-hydroxyphenylamino) C16H14N6O 306.32 g/mol Potent anti-inflammatory activity (IC50 ≈ 1400W for NO inhibition)
(E)-{3-chloro-2-{2-[1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]vinyl}-quinolin-4-yl} (morpholino)methanone () 3-(4-methoxyphenyl) in pyrazole core C23H17Cl2N3O2 438.30 g/mol Selective COX-2 inhibitor (IC50 = 0.10 µM)

Biological Activity

3-(4-methoxyphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the class of pyrazoloquinolines, which have attracted significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anticancer agent and enzyme inhibitor.

Chemical Structure and Properties

The molecular formula of this compound is C24H19N3O, with a molecular weight of approximately 365.436 g/mol. The compound features a pyrazole ring fused to a quinoline moiety, with specific substitutions that enhance its biological activity.

PropertyValue
Molecular FormulaC24H19N3O
Molecular Weight365.436 g/mol
IUPAC NameThis compound
CAS Number901247-55-0

Research indicates that compounds similar to this compound can inhibit various protein kinases involved in tumor growth and angiogenesis. The primary targets include:

  • VEGFR-2 : Inhibition leads to reduced angiogenesis.
  • c-MET : Implicated in cancer cell proliferation and migration.

The compound's action likely results in:

  • Inhibition of angiogenesis
  • Cell cycle arrest at the G1 phase
  • Induction of apoptosis in cancer cells

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the findings from key studies:

Cell LineIC50 (µM)Mechanism of Action
MCF70.85Induction of apoptosis
HEL (Erythroleukemia)1.00 ± 0.42Cell cycle arrest and apoptosis
BT549>25Selective toxicity towards tumor cells

Enzyme Inhibition

The compound has shown promising results as an enzyme inhibitor, particularly against kinases involved in cancer progression. Studies suggest that it can selectively inhibit these enzymes, enhancing its therapeutic potential.

Study on Apoptosis Induction

A notable study investigated the structure-activity relationship (SAR) of related compounds and found that modifications similar to those in this compound significantly enhanced apoptosis induction in human solid tumor-derived cell lines, with EC50 values ranging from 30 to 70 nM for analogs .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes including:

  • Multicomponent reactions
  • Sonogashira coupling
  • Cyclization

Characterization methods such as NMR and mass spectrometry confirm the structural integrity and purity essential for biological assays .

Q & A

Q. Key reaction parameters :

  • Temperature : 80–120°C for cyclization; higher temperatures (>100°C) improve yield but risk decomposition .
  • Catalysts : Pd(PPh₃)₄ for cross-coupling reactions (1–5 mol% loading) .
  • Solvents : DMF or toluene for solubility of intermediates .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound's structure?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons in quinoline core at δ 7.5–8.5 ppm) .
  • X-ray crystallography : Resolves bond angles and torsional strain in the pyrazoloquinoline core. Orthorhombic crystal systems (space group P2₁2₁2₁) are common, with intermolecular π-π stacking noted .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 392.15) .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., varying IC₅₀ values) across studies?

Answer: Contradictions often arise from:

  • Assay variability : Cell line specificity (e.g., HeLa vs. MCF-7) and incubation times (24–72 hr) .
  • Substituent effects : Fluorine or methoxy groups at specific positions alter logP and target binding (see Table 1) .
  • Data normalization : Use internal controls (e.g., cisplatin for cytotoxicity) to standardize IC₅₀ calculations .

Q. Table 1: Substituent Impact on Bioactivity

Substituent PositionActivity (IC₅₀, μM)MechanismSource
8-Fluoro0.39 (Anti-inflammatory)COX-2 inhibition
4-Methoxy1.00 (Anticancer)Apoptosis induction
3-Chloro5.00 (Cytotoxicity)ROS generation

Advanced: What methodological approaches are used to establish structure-activity relationships (SAR) for pyrazoloquinoline derivatives?

Answer:

  • Systematic substitution : Vary substituents at positions 1, 3, and 8 to assess effects on logP, solubility, and target affinity .
  • Computational modeling : Molecular docking (AutoDock Vina) predicts binding to enzymes like COX-2 or kinases .
  • In vitro profiling : Compare IC₅₀ values across cancer cell lines (e.g., NCI-60 panel) to identify selectivity patterns .

Case Study : Replacing 4-methoxyphenyl with 4-fluorophenyl increased cytotoxicity 3-fold in HT-29 cells due to enhanced membrane permeability .

Advanced: What strategies are recommended for elucidating the mechanism of action, given its potential enzyme inhibition?

Answer:

  • Enzyme assays : Direct measurement of inhibition kinetics (e.g., COX-2 using arachidonic acid substrate) .
  • Western blotting : Detect downstream effectors (e.g., cleaved caspase-3 for apoptosis) .
  • Competitive binding studies : Use fluorescent probes (e.g., ANS for hydrophobic pockets) to quantify target engagement .
  • CRISPR knockouts : Validate target specificity by deleting suspected receptors (e.g., EGFR) in cell models .

Basic: What are the key physicochemical properties influencing its behavior in biological systems?

Answer:

  • logP : ~3.5 (moderate lipophilicity) enhances blood-brain barrier penetration but may limit aqueous solubility .
  • Solubility : <10 μg/mL in water; requires DMSO or PEG-400 for in vitro studies .
  • Stability : Degrades <5% in PBS (pH 7.4) over 24 hr but hydrolyzes rapidly under acidic conditions (pH <3) .

Advanced: How can computational methods complement experimental studies in predicting bioactivity?

Answer:

  • QSAR models : Train on datasets of IC₅₀ values and molecular descriptors (e.g., topological polar surface area) to predict activity for novel analogs .
  • Molecular dynamics : Simulate binding to dynamic targets (e.g., flexible kinase domains) over 100-ns trajectories .
  • ADMET prediction : Tools like SwissADME estimate oral bioavailability and toxicity risks early in development .

Advanced: What experimental designs are critical for assessing in vitro vs. in vivo efficacy discrepancies?

Answer:

  • Pharmacokinetic profiling : Measure plasma half-life (e.g., ~2.5 hr in mice) and tissue distribution via LC-MS .
  • Metabolite identification : Use hepatocyte incubations to detect phase I/II metabolites that may reduce efficacy .
  • Orthotopic models : Compare subcutaneous vs. intra-tumoral dosing in xenografts to mimic human pharmacokinetics .

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